molecular formula C27H26ClOP B14277794 (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride CAS No. 137516-55-3

(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride

Cat. No.: B14277794
CAS No.: 137516-55-3
M. Wt: 432.9 g/mol
InChI Key: QWQGUJMNYHISKH-UHFFFAOYSA-M
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Description

(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 1-chloro-3-phenylpropane under controlled conditions to form the phosphonium salt . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphonium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to regenerate the triphenylphosphine and the corresponding alcohol.

    Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Triphenylphosphine oxide and the corresponding ketone or aldehyde.

    Reduction: Triphenylphosphine and the corresponding alcohol.

    Substitution: Various phosphonium salts depending on the nucleophile used.

Scientific Research Applications

(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride involves the formation of a phosphonium ylide, which can then react with various electrophiles. The phosphonium ylide is stabilized by the resonance structure, allowing it to participate in nucleophilic addition reactions . The molecular targets and pathways involved depend on the specific reaction and the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form stable phosphonium ylides, which are valuable intermediates in organic synthesis. Its structure allows for versatile reactivity, making it a useful compound in various chemical transformations.

Properties

CAS No.

137516-55-3

Molecular Formula

C27H26ClOP

Molecular Weight

432.9 g/mol

IUPAC Name

(1-hydroxy-3-phenylpropyl)-triphenylphosphanium;chloride

InChI

InChI=1S/C27H26OP.ClH/c28-27(22-21-23-13-5-1-6-14-23)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-28H,21-22H2;1H/q+1;/p-1

InChI Key

QWQGUJMNYHISKH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CCC(O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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